6-(2-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-8-4-2-1-3-6(8)9-5-7(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKULDAYWPYVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C11H7FN2O3
- Molecular Weight : 234.18 g/mol
- CAS Number : 1355011-43-6
Research indicates that compounds similar to 6-(2-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid may exhibit various mechanisms of action, including:
- Inhibition of Cell Growth : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, such as A549 lung carcinoma cells. The mechanism often involves cell cycle arrest at the mitotic phase, primarily through the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21(Cip1/Waf1) and downregulation of Cdc25C phosphatase .
- Kinase Inhibition : Some derivatives demonstrate selective inhibition of receptor tyrosine kinases involved in tumor progression. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against kinases such as VEGFR-2, which is crucial for angiogenesis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 6-(2-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid and its derivatives:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cell Growth Inhibition | A549 Cells | 4.8 | |
| VEGFR-2 Inhibition | Kinase | 1.46 | |
| Tumor Growth Suppression | In Vivo (Mouse Model) | N/A |
Case Study 1: Anticancer Activity
In a study involving A549 lung cancer cells, 6-(2-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exhibited significant growth inhibition. The compound caused mitotic phase arrest and increased expression of p21(Cip1/Waf1), suggesting a robust mechanism for anticancer activity .
Case Study 2: Kinase Selectivity
Another investigation focused on the selectivity of related compounds against various kinases. The findings revealed that certain derivatives could selectively inhibit CDK2 and CDK9 with IC50 values demonstrating high potency and selectivity profiles .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 6-(4-Fluorophenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Molecular formula: C₁₂H₉FN₂O₃ (MW: 248.21 g/mol). The methyl group at position 2 may stabilize the pyridazine ring conformation .
- 6-(3-Cyano-4-isobutoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (23c) This analogue features a cyano group (electron-withdrawing) and isobutoxy substituent (bulky alkoxy group). The lack of activity highlights the critical role of the carbohydrazide group in forming hydrogen bonds with XO residues (Asp880, Glu802, Met3004) .
6-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Core Modifications
Table 1: Xanthine Oxidase Inhibition Data
Molecular Docking Insights
- Carboxylic Acid vs. Carbohydrazide : The carbohydrazide group in 22c forms three hydrogen bonds with XO, while carboxylic acid derivatives (e.g., 23c) interact only with Glu802, explaining their lower potency .
- Halogen Effects : Ortho-fluorine in the target compound may create steric clashes in the XO active site, whereas para-fluorine (as in ) allows better alignment with residues .
Preparation Methods
Hydrazone Formation and Cyclization
A widely used method starts with 2-fluorobenzaldehyde reacting with hydrazine hydrate to form a hydrazone intermediate. This intermediate undergoes cyclization, often facilitated by cyclizing agents such as acetic anhydride, to form the dihydropyridazine ring system. The carboxylic acid group can be introduced either before or after ring closure depending on the synthetic design.
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of 2-fluorobenzaldehyde with hydrazine hydrate | Hydrazine hydrate, solvent (e.g., ethanol), mild heating | Formation of hydrazone intermediate |
| 2 | Cyclization of hydrazone to dihydropyridazine | Acetic anhydride or other cyclizing agents, controlled temperature | Formation of dihydropyridazine ring |
| 3 | Introduction/maintenance of carboxylic acid group | Hydrolysis or direct use of carboxylated precursors | 6-(2-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
This method is supported by analogous preparation of related fluorophenyl-substituted dihydropyridazines, such as 2-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
Isoxazole Ring Expansion via Molybdenum Carbonyl-Mediated Rearrangement
An advanced synthetic approach involves the use of methyl 2-(isoxazol-5-yl)-3-oxopropanoates as precursors. Under the action of molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water and acetonitrile, these isoxazoles undergo reductive ring opening to enamines, which then cyclize to form 4-oxo-1,4-dihydropyridine-3-carboxylates. This method has been demonstrated for various aryl-substituted derivatives and can be adapted for fluorophenyl substituents.
| Parameter | Detail |
|---|---|
| Starting material | Methyl 2-(isoxazol-5-yl)-3-oxopropanoates |
| Catalyst | Mo(CO)₆ |
| Solvent system | H₂O/MeCN |
| Temperature | 60–70 °C optimal |
| Reaction time | 1–2 days |
| Yield | Up to 74% under optimized conditions |
The reaction proceeds via:
- Reductive ring opening of isoxazole to enamine intermediate.
- Cyclization on the acyl group to form the pyridone ring.
- The product exists predominantly in the pyridone tautomeric form in solution.
This method allows for the synthesis of 2-aryl-6-aryl and 2,6-diaryl substituted pyridazine analogs, which can be tailored to include the 2-fluorophenyl group.
Detailed Reaction Analysis and Optimization
Temperature Effect
- Reaction at 70 °C for 24 hours yields the highest purity and yield (~74%).
- Higher temperatures (80–85 °C) reduce reaction time but cause resinification and lower yields due to side reactions such as deacylation and decomposition.
Side Reactions
- Deacylation of the enamine intermediate can occur, leading to lower yields.
- Alternative reductants (NaBH₄/NiSO₄, H₂/PtO₂, Raney Ni) produce complex mixtures without the desired pyridone.
Scope and Limitations
- Substituted isoxazoles with various aryl groups can be used.
- Some substrates lead to resinification or trace product formation, indicating sensitivity to substituent effects.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Hydrazone Cyclization | 2-Fluorobenzaldehyde, Hydrazine hydrate | Acetic anhydride | Mild heating | Moderate to high | Classical, scalable |
| Mo(CO)₆-Mediated Ring Expansion | Methyl 2-(isoxazol-5-yl)-3-oxopropanoates | Mo(CO)₆, H₂O, MeCN | 60–70 °C, 1–2 days | Up to 74% | Advanced, selective, allows diverse substitution |
Research Findings and Practical Considerations
- The Mo(CO)₆-mediated method provides a novel and efficient route to 4-oxo-1,4-dihydropyridine-3-carboxylates, including fluorophenyl derivatives, with good yields and selectivity.
- The hydrazone cyclization method remains a reliable classical approach, especially for industrial scale-up.
- Both methods require careful control of reaction conditions to avoid side reactions.
- The pyridone form predominates in solution, which is relevant for biological activity and further chemical transformations.
- Characterization of products is typically performed by NMR (¹H, ¹³C), HRMS, and X-ray crystallography for structural confirmation.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-(2-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid?
Answer: The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 2-fluorobenzaldehyde derivatives with aminopyridazine precursors under acidic or basic conditions.
- Cyclization : Using catalysts like palladium or copper to form the pyridazine ring (common in heterocyclic synthesis) .
- Oxidation : Introducing the 3-oxo group via controlled oxidation with reagents like KMnO₄ or H₂O₂ in acetic acid .
- Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) are preferred for high yields .
Q. Which analytical techniques are critical for confirming the compound’s structure?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; carbonyl carbons at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 263.06 for C₁₁H₈FN₂O₃) .
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1680–1720 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
Q. What are the key physicochemical properties influencing its solubility and stability?
Answer:
- Solubility : Low in water due to aromatic and carboxylic acid groups; soluble in DMSO or methanol. Adjust pH to deprotonate the carboxyl group for aqueous solubility .
- Stability : Susceptible to photodegradation; store in amber vials at –20°C. Monitor via HPLC for decomposition products .
Q. How can researchers optimize reaction yields during synthesis?
Answer:
- Catalyst screening : Test Pd/Cu catalysts for cyclization efficiency .
- Temperature control : Maintain 80–100°C during condensation to avoid side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. What safety precautions are necessary when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles due to potential irritancy (based on analogous pyridazine safety data) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste disposal : Neutralize acidic waste before disposal .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Answer:
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) by comparing experimental and computed spectra .
- DFT calculations : Validate NMR chemical shifts using software like Gaussian or ORCA .
- 2D NMR : Use HSQC and HMBC to confirm connectivity between fluorophenyl and pyridazine moieties .
Q. What strategies are effective for studying its potential as a kinase inhibitor?
Answer:
- Molecular docking : Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR) using PyMol or AutoDock .
- Enzyme assays : Measure IC₅₀ values via fluorescence-based kinase activity assays (e.g., ADP-Glo™) .
- SAR studies : Modify the fluorophenyl or carboxyl groups to assess binding affinity trends .
Q. How does the fluorophenyl substituent influence electronic properties and reactivity?
Answer:
- Electron-withdrawing effect : Fluorine increases electrophilicity at the pyridazine ring, enhancing reactivity in nucleophilic substitutions .
- Hammett analysis : Quantify substituent effects using σₚ values (σₚ = +0.06 for ortho-F) to predict reaction rates .
- Computational modeling : Calculate partial charges and frontier orbitals (HOMO/LUMO) via Gaussian .
Q. What methodologies address low bioavailability in preclinical studies?
Answer:
- Prodrug design : Esterify the carboxyl group to improve membrane permeability .
- Co-crystallization : Enhance solubility via co-formers (e.g., benzoic acid derivatives) .
- Micronization : Reduce particle size to <10 µm using jet milling .
Q. How can computational tools predict metabolic pathways and toxicity?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to identify potential CYP450 interactions .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with GLORYx .
- Toxicophore mapping : Flag structural alerts (e.g., reactive carbonyls) using DEREK Nexus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
